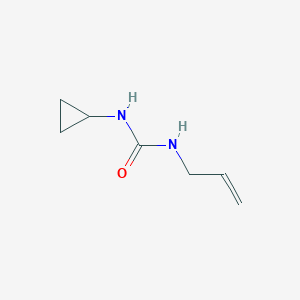
1-Allyl-3-cyclopropylurea
Overview
Description
1-Allyl-3-cyclopropylurea, also known as ACPU, is a chemical compound that has gained increasing attention in the scientific community due to its potential applications in various fields of research. ACPU belongs to the class of urea derivatives and is structurally similar to the neurotransmitter γ-aminobutyric acid (GABA). In
Scientific Research Applications
1-Allyl-3-cyclopropylurea has been studied extensively for its potential applications in various fields of research. One of the most promising applications of this compound is in the field of neuroscience. This compound has been shown to enhance GABAergic neurotransmission by inhibiting the activity of GABA transaminase, an enzyme that breaks down GABA. This results in increased levels of GABA in the brain, which can have a calming and anxiolytic effect.
This compound has also been studied for its potential applications in the treatment of epilepsy. This compound has been shown to have anticonvulsant properties in animal models of epilepsy. It has been suggested that this compound may act by enhancing GABAergic neurotransmission and reducing the excitability of neurons.
Mechanism of Action
The mechanism of action of 1-Allyl-3-cyclopropylurea involves the inhibition of GABA transaminase, an enzyme that breaks down GABA. By inhibiting the activity of GABA transaminase, this compound increases the levels of GABA in the brain, which can have a calming and anxiolytic effect. This compound has also been shown to enhance the binding of GABA to its receptors, further enhancing its effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its effects on GABAergic neurotransmission, this compound has been shown to have antioxidant properties. This compound has been shown to reduce oxidative stress in the brain, which can have neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-Allyl-3-cyclopropylurea in lab experiments is its specificity for GABA transaminase. This compound is a selective inhibitor of GABA transaminase and does not affect other enzymes involved in GABA metabolism. This makes it a useful tool for studying the role of GABA in various physiological and pathological processes.
One of the limitations of using this compound in lab experiments is its low solubility in water. This can make it difficult to administer in vivo and can limit its use in certain experimental paradigms.
Future Directions
There are a number of future directions for research on 1-Allyl-3-cyclopropylurea. One area of research is the development of this compound analogs with improved pharmacokinetic properties. This could include compounds with increased solubility and bioavailability.
Another area of research is the development of this compound-based therapies for neurological disorders. This could include the development of this compound-based drugs for the treatment of epilepsy, anxiety disorders, and other conditions.
Finally, there is a need for further research on the biochemical and physiological effects of this compound. This could include studies on the effects of this compound on oxidative stress, inflammation, and other physiological processes.
properties
IUPAC Name |
1-cyclopropyl-3-prop-2-enylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-2-5-8-7(10)9-6-3-4-6/h2,6H,1,3-5H2,(H2,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNEMEAFWCHVHGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)NC1CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70857442 | |
| Record name | N-Cyclopropyl-N'-prop-2-en-1-ylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1216633-76-9 | |
| Record name | N-Cyclopropyl-N'-prop-2-en-1-ylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Cyclopropylthiazolo[4,5-C]pyridine](/img/structure/B3346588.png)
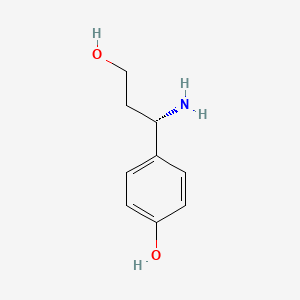
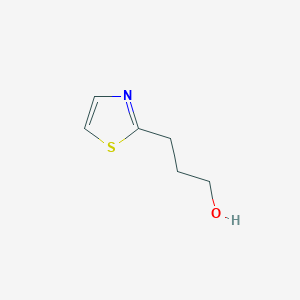
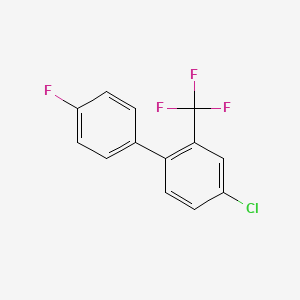
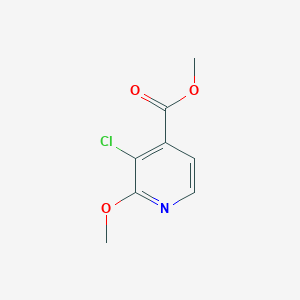
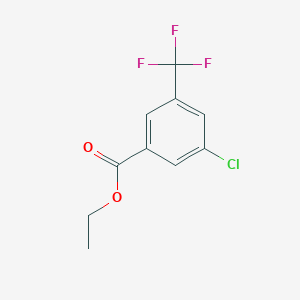
![3-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B3346630.png)
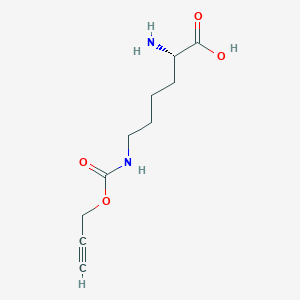
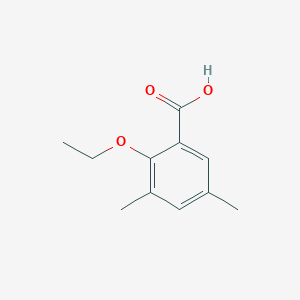

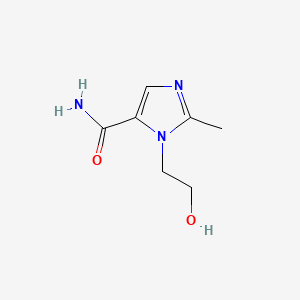

![3,5-Dimethylpyrido[3,4-e][1,2,4]triazine](/img/structure/B3346675.png)